4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide
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Overview
Description
4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is a fused heterocyclic system containing both triazole and pyridazine rings
Mechanism of Action
Target of action
Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, showing versatile biological activities . Benzamides, on the other hand, are often used as enzyme inhibitors, particularly histone deacetylase inhibitors, in cancer treatment .
Mode of action
Triazoles typically work by inhibiting the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is necessary for the synthesis of ergosterol, a component of fungal cell membranes . Benzamides exert their effects by inhibiting enzymes, leading to changes in gene expression .
Biochemical pathways
The inhibition of ergosterol synthesis by triazoles leads to a buildup of 14α-methyl sterols, which can disrupt membrane structure and function, inhibiting fungal growth . Benzamides, as histone deacetylase inhibitors, can affect many cellular processes, including cell cycle progression, differentiation, and apoptosis .
Pharmacokinetics
The ADME properties of triazoles and benzamides can vary widely depending on their specific structures. Some triazoles are well-absorbed orally and widely distributed in the body . Benzamides also tend to have good oral bioavailability .
Result of action
The ultimate effects of these compounds at the molecular and cellular level depend on their specific targets. Triazoles can lead to the death of fungal cells, while benzamides can induce cell cycle arrest, differentiation, or apoptosis in cancer cells .
Action environment
The action, efficacy, and stability of these compounds can be influenced by many factors, including pH, temperature, and the presence of other substances. For example, the absorption of some triazoles can be affected by stomach pH .
Preparation Methods
The synthesis of 4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the triazolo[4,3-b]pyridazine core through cyclization reactions. The key steps in the synthesis include:
Formation of the Triazole Ring: This can be achieved by reacting hydrazine derivatives with appropriate nitriles or carboxylic acids under acidic or basic conditions.
Cyclization to Form the Pyridazine Ring: The triazole intermediate is then subjected to cyclization with suitable reagents to form the pyridazine ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions using thiol derivatives.
Attachment of the Benzamide Moiety: The final step involves the coupling of the triazolopyridazine intermediate with a benzamide derivative under appropriate conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using automated synthesis equipment and high-throughput screening techniques.
Chemical Reactions Analysis
4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed on the aromatic rings or the triazolopyridazine core using reagents like halogens, alkylating agents, or nucleophiles.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used, and can include various derivatives with modified functional groups or extended conjugation.
Scientific Research Applications
4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential pharmaceutical applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. The triazolopyridazine core is known to interact with various biological targets, making it a valuable scaffold for drug discovery.
Medicine: The compound is investigated for its potential therapeutic applications, including as a lead compound for the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials with unique properties, such as advanced polymers or coatings.
Comparison with Similar Compounds
4-methyl-N-[2-(6-{[(4-methylphenyl)methyl]sulfanyl}-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl]benzamide can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole ring and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Pyridazine Derivatives: Compounds with a pyridazine ring are known for their diverse pharmacological activities, including anti-inflammatory and antitumor effects.
Benzamide Derivatives: These compounds are widely studied for their therapeutic potential, particularly as inhibitors of specific enzymes or receptors.
The uniqueness of this compound lies in its combination of these structural features, which can result in enhanced biological activity and selectivity compared to individual triazole, pyridazine, or benzamide derivatives.
Properties
IUPAC Name |
4-methyl-N-[2-[6-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5OS/c1-16-3-7-18(8-4-16)15-30-22-12-11-20-25-26-21(28(20)27-22)13-14-24-23(29)19-9-5-17(2)6-10-19/h3-12H,13-15H2,1-2H3,(H,24,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXYNURPLHTYBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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